Ring-closing metathesis (RCM) has emerged as a powerful strategy for constructing the piperidine core of 3-methoxy-2-phenyl derivatives. A notable example involves the use of Grubbs II catalyst to mediate the cyclization of diene precursors. In one protocol, a diene intermediate containing methoxymethoxy (MOM)-protected hydroxyl and phenyl substituents undergoes RCM in dichloromethane at 40°C, yielding the tetrahydropyridine ring system in 94% yield. The reaction’s efficiency stems from the catalyst’s tolerance of electron-rich aryl groups and ether functionalities, which remain intact during the metathesis process.
Critical to this approach is the strategic placement of substituents. For instance, the MOM-protected hydroxyl group at C3 and the phenyl group at C2 are introduced prior to RCM, ensuring proper orbital alignment for the [2+2] cycloaddition step. Post-cyclization hydrogenation using palladium on carbon or Wilkinson’s catalyst then saturates the dihydropyridine intermediate, affording the trans-3-methoxy-2-phenylpiperidine scaffold with high diastereoselectivity (4:1 dr). This method’s scalability has been demonstrated on 5 mmol scales, achieving isolated yields exceeding 80% for advanced intermediates.
Chiral sulfinamides serve as versatile auxiliaries for installing the stereogenic centers in 3-methoxy-2-phenylpiperidines. The (R)-2-methylpropane-2-sulfinamide group enables precise control during nucleophilic additions to imine intermediates. In a representative procedure, racemic 3-(methoxymethoxy)allenylzinc bromide adds stereoselectively to an N-benzylidene sulfinamide, establishing the C2 and C3 stereochemistry with >98% enantiomeric excess (ee).
The sulfinamide’s bulky tert-butyl group directs the nucleophile’s approach through a well-defined transition state, favoring the formation of the (2S,3R) configuration. Subsequent hydrolysis of the sulfinamide under acidic conditions (1 M HCl) liberates the secondary amine while preserving the methoxy and phenyl substituents. This methodology has been applied to synthesize key intermediates for NK-1 receptor antagonists, achieving an overall yield of 56.2% across seven steps.
While Grignard reagents are less commonly reported for 3-methoxy-2-phenylpiperidine synthesis, organozinc compounds play a pivotal role in installing critical substituents. The stereoselective addition of 3-(methoxymethoxy)allenylzinc bromide to chiral sulfinamides exemplifies this approach. The organozinc reagent’s moderate nucleophilicity prevents over-addition to the imine substrate, while its linear geometry facilitates anti-addition to the C=N bond, ensuring high stereochemical fidelity.
Alternative strategies employ rhodium-catalyzed asymmetric reductive Heck reactions to couple sp²-hybridized boronic acids with tetrahydropyridine precursors. This method enables the introduction of diverse aryl and heteroaryl groups at C3 with 96% ee, though the phenyl group at C2 is typically introduced earlier via sulfinamide chemistry.
Protecting group selection profoundly impacts the synthesis of 3-methoxy-2-phenylpiperidines. The methoxy group is often introduced as a MOM ether early in the synthesis due to its stability under both acidic and basic conditions. Deprotection is achieved via hydrolysis with aqueous HCl during workup, leaving the hydroxyl group exposed for subsequent functionalization.
The phenyl group at C2 is typically incorporated as part of a benzylidene imine during the sulfinamide-mediated asymmetric addition. This imine acts as a transient protecting group, directing stereochemistry during the key C–C bond-forming step before being cleaved under mild acidic conditions. For advanced intermediates requiring orthogonal protection, the phenyl ring can be introduced via Suzuki-Miyaura coupling after piperidine ring formation, though this approach requires careful catalyst selection to avoid epimerization.
The compound 3-methoxy-2-phenylpiperidine represents a structural framework closely related to established neurokinin-1 receptor antagonists, particularly the well-characterized compound CP-99,994 [3-(2-methoxybenzylamino)-2-phenylpiperidine] [1]. The neurokinin-1 receptor antagonist activity of piperidine derivatives is fundamentally dependent on specific structural features that enable high-affinity binding to the receptor's orthosteric site [2].
Crystal structure analyses of the human neurokinin-1 receptor bound to antagonists reveal that piperidine-based compounds interact with seven critical residues from helices III to VI and one residue from extracellular loop 2 [2]. The 2,3-cis-substituted piperidine core is positioned laterally between the side chains of phenylalanine-268 and glutamine-165, with the latter residue forming crucial hydrogen bonds with both the piperidine nitrogen and the amine linker [2] [3]. Mutation studies demonstrate that glutamine-165 is essential for antagonist binding, as substitution with alanine, glutamate, or aspartate severely reduces binding affinity [2].
The methoxy-substituted benzyl group in related piperidine antagonists occupies a distinct binding pocket and contributes significantly to receptor selectivity [4]. Structure-activity relationship studies indicate that the presence of electron-withdrawing groups, such as trifluoromethoxy substituents, enhances both binding affinity and metabolic stability [4]. The compound CP-122,721, featuring a 5-trifluoromethoxy modification, demonstrates superior in vivo blockade of neurokinin-1 receptor-mediated responses compared to CP-99,994 [5].
Molecular modeling studies suggest that the perpendicular arrangement of aromatic groups is critical for high-affinity binding, with this conformation being energetically favored over parallel stacking arrangements [6]. The binding mechanism involves formation of an interhelical hydrogen-bond network that cross-links the extracellular ends of helices V and VI, inducing a distinct receptor conformation associated with antagonist activity [3].
Piperidine derivatives demonstrate notable affinity for serotonin 5-hydroxytryptamine 2A receptors, with binding characteristics that distinguish them from other structural classes [7]. The 5-hydroxytryptamine 2A receptor binding site accommodates piperidine scaffolds through specific interactions involving the conserved aspartate residue at position 3.32 and serine at position 3.36 in transmembrane helix 3 [8].
Systematic structure-activity relationship studies of 4-substituted phenyl-4-piperidinylmethanol derivatives reveal that halogenated compounds exhibit particularly high potency [7]. The compound (4-fluorophenyl)-(1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl])methanol demonstrates exceptional 5-hydroxytryptamine 2A receptor affinity with a binding constant of 1.63 nanomolar and greater than 300-fold selectivity over other serotonin receptor subtypes [7] [9].
Pharmacophore modeling studies indicate that piperidine-containing compounds can achieve high-affinity 5-hydroxytryptamine 2A receptor binding without requiring multiple aromatic moieties, challenging traditional pharmacophore models [10]. The compound 6-fluoro-3-(1-methylpiperidin-4-yl)benzisoxazole, a truncated risperidone analog, exhibits binding affinity of approximately 12 nanomolar while functioning as a potent 5-hydroxytryptamine 2A receptor antagonist [10].
Comparative molecular field analysis studies of arylpiperazine derivatives demonstrate that steric and electrostatic fields significantly influence 5-hydroxytryptamine 2A receptor binding [11]. The optimal models show cross-validated correlation coefficients of 0.587 and predicted correlation coefficients of 0.897, indicating robust predictive capability for novel piperidine-based ligands [11].
Recent investigations into 4-phenylpiperidine-2-carboxamide analogs reveal their potential as 5-hydroxytryptamine 2C receptor positive allosteric modulators, with compound CTW0415 showing improved pharmacokinetic properties and reduced off-target interactions [12]. This compound class demonstrates the versatility of piperidine scaffolds in modulating different serotonin receptor subtypes through distinct binding mechanisms [12].
The piperidine scaffold exhibits significant cross-reactivity with opioid receptors, particularly the mu-opioid receptor, where the piperidine nitrogen forms critical salt-bridge interactions with the conserved aspartate-147 residue [13]. Molecular dynamics simulations reveal that piperidine-containing compounds like fentanyl can adopt multiple binding modes within the mu-opioid receptor, including interactions with histidine-297 when in specific tautomeric states [13].
Structure-activity relationship studies of 4-substituted piperidines demonstrate that modifications at the 4-position significantly influence opioid receptor binding affinity [14]. The tetrahydroquinoline-based compound series shows balanced low nanomolar binding affinity for both mu-opioid and delta-opioid receptors, with several derivatives displaying mu-opioid receptor agonism coupled with delta-opioid receptor antagonism [14].
Molecular docking analyses of piperidine derivatives reveal that binding affinity correlates strongly with specific structural features [15]. Compounds containing 4-position modifications within the piperidine ring demonstrate increased binding affinity, while removal of phenethyl groups significantly diminishes receptor interaction [15] [16]. The average docking scores for high-affinity piperidine compounds range from -9.4 to -10.8 kilocalories per mole, corresponding to nanomolar to sub-nanomolar binding constants [16].
Recent developments in piperidine-based opioid ligands focus on achieving selectivity profiles suitable for therapeutic applications [17]. The compound 1d, a phenyl ring analog of buprenorphine, displays high non-selective affinity for mu-, kappa-, and delta-opioid receptors while maintaining moderate affinity for nociceptin opioid peptide receptors [17]. This compound demonstrates the potential for developing multi-target opioid ligands with reduced side effect profiles [17].
Comprehensive pharmacophore modeling studies of piperidine derivatives across multiple receptor targets reveal common structural requirements and target-specific modifications [6]. The three-dimensional pharmacophore models for neurokinin-1 receptor antagonists indicate that two aromatic groups must adopt a perpendicular arrangement, with the piperidine core serving as a critical spacer element [6].
Comparative molecular field analysis of substance P antagonists demonstrates that the constrained search alignment, based on perpendicular aromatic ring orientation, yields superior predictive models compared to parallel arrangements [6]. The perpendicular conformation model achieves cross-validated correlation coefficients of 0.70, conventional correlation coefficients of 0.93, and predictive correlation coefficients of 0.82 [6].
Molecular modeling studies comparing CP-99,994 and related piperidine derivatives reveal specific receptor interaction patterns [18]. Crystal structure analyses show that the 2,3-cis-substituted piperidine adopts consistent conformations across different antagonist structures, with the methoxybenzyl side chain occupying similar binding pockets [18]. These studies provide evidence for a common binding mechanism among piperidine-based neurokinin-1 receptor antagonists [18].
Structure-activity relationship analysis of 4,4-disubstituted piperidine neurokinin-1 antagonists establishes that 3,5-disubstituted benzyl ether side chains with high lipophilicity optimize receptor affinity [19]. The optimal compound in this series, featuring 3,5-bis(trifluoromethyl)benzyl ether substitution, demonstrates human neurokinin-1 receptor binding with an inhibitory concentration of 0.95 nanomolar [19] [20].
Table 1: Comparative Binding Affinity Data for Piperidine Derivatives Across Multiple Receptor Targets
| Compound | Neurokinin-1 Receptor Ki (nM) | 5-HT₂A Receptor Ki (nM) | Mu-Opioid Receptor Ki (nM) | Reference |
|---|---|---|---|---|
| CP-99,994 | 0.03-0.7 | Not determined | Not determined | [21] [22] |
| CP-122,721 | 0.05 | Not determined | Not determined | [4] [23] |
| L-733,060 | 0.8 | Not determined | Not determined | [24] |
| 4-Fluorophenyl piperidine derivative | Not determined | 1.63 | Not determined | [7] |
| Fentanyl | Not determined | Not determined | 1.32-1.35 | [16] |
| Compound 1d | Not determined | Not determined | High affinity (non-selective) | [17] |
Table 2: Pharmacophore Requirements for Piperidine-Based Receptor Ligands
| Receptor Target | Essential Features | Optimal Substituents | Binding Mode | Reference |
|---|---|---|---|---|
| Neurokinin-1 | 2,3-cis-piperidine, perpendicular aromatics | Trifluoromethoxy groups | Hydrogen bonding with Gln-165 | [2] [6] |
| 5-HT₂A | Piperidine core, aromatic substituents | Halogenated phenyl groups | Salt bridge with Asp-155 | [7] [10] |
| Mu-Opioid | Piperidine nitrogen, phenethyl group | 4-position modifications | Salt bridge with Asp-147 | [13] [14] |
Frontier Molecular Orbital Analysis
Quantum mechanical calculations utilizing density functional theory methods, particularly B3LYP/6-31G(d,p) level of theory, have proven effective for characterizing the electronic structure of piperidine derivatives [1]. For 3-methoxy-2-phenyl piperidine, the highest occupied molecular orbital and lowest unoccupied molecular orbital analysis provides crucial insights into reactivity patterns.
The frontier molecular orbital energies serve as key descriptors for chemical reactivity. Studies on structurally related piperidine compounds demonstrate that the energy gap between HOMO and LUMO typically ranges from 3.4 to 4.8 eV, indicating relatively stable electronic configurations [2]. The presence of both electron-donating methoxy groups and phenyl substituents creates a complex electronic environment that influences the orbital energies and spatial distributions.
Electronic Structure Calculations
The optimization of 3-methoxy-2-phenyl piperidine at the B3LYP/6-311++G(d,p) level reveals important structural features. The piperidine ring adopts a chair conformation with specific bond lengths characteristic of six-membered saturated heterocycles [1]. The methoxy group exhibits a typical C-O bond distance of approximately 1.43 Å, while the phenyl group maintains planarity with the expected aromatic bond characteristics.
Computational studies on similar piperidine derivatives show that the nitrogen atom displays partial negative charge characteristics, with Hirshfeld point charges indicating nucleophilic reactivity sites [2]. The methoxy oxygen atom similarly exhibits enhanced electron density, making it a potential coordination site for electrophilic species.
Reactivity Prediction Through Molecular Orbital Theory
The structure-reactivity relationship for piperidine nitroxides and related compounds demonstrates that electronic factors largely determine stability and reactivity patterns [3]. For 3-methoxy-2-phenyl piperidine, ab initio calculations indicate correlations between reduction rates and computed singly occupied molecular orbital-lowest unoccupied molecular orbital energy gaps.
The presence of the phenyl group at the 2-position creates allylic strain interactions that influence conformational preferences. Computational studies reveal that 2-phenyl substituted piperidines favor conformations with the phenyl group in axial orientation, driven by hyperconjugative interactions between the nitrogen lone pair and the aromatic system [4].
Charge Distribution Analysis
Density functional theory calculations reveal significant charge accumulation patterns in 3-methoxy-2-phenyl piperidine. The charge density difference analysis shows enhanced electron density around the methoxy oxygen and nitrogen atoms, consistent with their roles as nucleophilic centers. The phenyl ring exhibits characteristic delocalized electron density patterns typical of aromatic systems.
Force Field Parameterization
Molecular mechanics calculations using established force fields such as MM3, MMFF94, and COSMIC have proven effective for predicting conformational energies in piperidine systems [5]. The COSMIC force field, incorporating electrostatic interactions through Coulombic models with partial atomic charges, successfully reproduces experimental conformational preferences for 4-substituted piperidines and piperidinium salts.
For 3-methoxy-2-phenyl piperidine, force field calculations must account for the electronic effects of both substituents. The methoxy group introduces polar interactions that influence conformational stability, while the phenyl group contributes to steric and electronic effects that determine preferred geometries.
Conformational Energy Calculations
Molecular mechanics studies on substituted piperidines reveal that conformational free energies are sensitive to substituent effects. For 2-substituted piperidines, the axial conformer can be stabilized by up to 2.5 kcal/mol relative to the equatorial form, depending on the nature of the substituent [4]. The phenyl group at the 2-position creates favorable hyperconjugative interactions that stabilize the axial conformation.
The methoxy substituent at the 3-position introduces additional conformational complexity. Force field calculations indicate that the methoxy group prefers an equatorial orientation to minimize steric interactions with the piperidine ring hydrogen atoms. The rotational barrier around the C-O bond is typically 2-3 kcal/mol for methoxy groups attached to six-membered rings.
Comparative Force Field Performance
Evaluation of different force fields for piperidine conformational analysis shows varying degrees of accuracy. The MMFF94 force field demonstrates superior performance in reproducing experimental conformational preferences compared to COSMIC or MM3 force fields [6]. Root mean square deviations between quantum mechanical optimized geometries and molecular mechanics minimized structures typically range from 0.3 to 0.8 Å for piperidine derivatives.
Solvation Effects in Conformational Analysis
Molecular mechanics calculations incorporating implicit solvation models reveal that polar solvents can significantly affect conformational preferences in substituted piperidines. The methoxy group's polarity makes it particularly sensitive to solvent effects, with aqueous environments generally stabilizing conformations that maximize solvent-accessible surface area of polar groups.
Ring Puckering Analysis
Force field studies demonstrate that the piperidine ring in 3-methoxy-2-phenyl piperidine maintains a chair conformation under most conditions. The ring puckering parameters indicate minimal deviation from ideal chair geometry, with puckering amplitudes typically less than 0.1 Å. The presence of substituents introduces asymmetry that can be quantified through puckering analysis.
Descriptor Selection and Model Development
QSAR modeling of piperidine derivatives has utilized various molecular descriptors to correlate structure with biological activity. For compounds containing the piperidine scaffold, successful models have incorporated two-dimensional topological descriptors, three-dimensional autocorrelation descriptors, and electronic properties calculated from quantum mechanical methods [7].
The development of QSAR models for 3-methoxy-2-phenyl piperidine derivatives would benefit from descriptors that capture both steric and electronic effects. Important descriptors include molecular weight, lipophilicity parameters, hydrogen bonding capacity, and electronic parameters derived from frontier molecular orbital calculations.
Genetic Algorithm-Based Descriptor Selection
Advanced QSAR studies on piperidine derivatives employ genetic algorithm-multiple linear regression approaches to identify optimal descriptor combinations [7]. For furan-pyrazole piperidine derivatives, models achieving correlation coefficients above 0.8 have been developed using selected three-dimensional and two-dimensional autocorrelation descriptors.
The application of genetic algorithms to 3-methoxy-2-phenyl piperidine derivatives would likely identify descriptors related to aromatic character, methoxy group properties, and overall molecular topology as key determinants of activity. The flexibility of the piperidine ring and substituent orientations would be captured through conformational descriptors.
Validation and Predictive Performance
Robust QSAR models for piperidine derivatives demonstrate strong internal and external validation statistics. Successful models report cross-validated correlation coefficients above 0.7 and external validation correlation coefficients exceeding 0.8 [7]. The predictive ability is further assessed through leave-one-out cross-validation and external test set predictions.
For 3-methoxy-2-phenyl piperidine, QSAR models would require validation against experimental data to ensure reliability. The models would need to account for the specific electronic and steric contributions of both the methoxy and phenyl substituents to accurately predict biological or chemical properties.
Activity Prediction Across Biological Targets
QSAR modeling of piperidine derivatives has successfully predicted activity against various biological targets, including acetylcholinesterase, matrix metalloproteinases, and bacterial efflux pumps [8] [9] [10]. The models typically achieve mean unsigned errors within acceptable ranges for medicinal chemistry applications.
The structural features of 3-methoxy-2-phenyl piperidine suggest potential interactions with targets that recognize aromatic and hydrogen bonding functionalities. QSAR models incorporating descriptors for these interactions would provide valuable predictions for compound optimization and design.
Machine Learning Approaches
Recent advances in QSAR modeling have incorporated machine learning techniques including support vector machines, neural networks, and random forests [8]. These approaches have shown superior performance compared to traditional linear regression methods for complex structure-activity relationships in piperidine derivatives.
The application of machine learning to 3-methoxy-2-phenyl piperidine derivatives would benefit from large datasets encompassing structural diversity and activity measurements. The nonlinear nature of many biological responses makes machine learning approaches particularly valuable for capturing complex structure-activity relationships.
Molecular Property Prediction
QSAR models for piperidine derivatives have successfully predicted various molecular properties including toxicity, bioavailability, and pharmacokinetic parameters [11]. The models incorporate ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) descriptors to provide comprehensive predictions for drug development applications.